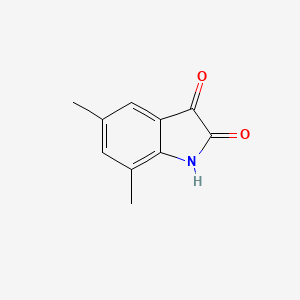

5,7-Dimethylisatin

Description

Historical Context of Isatin (B1672199) Discovery and Early Research

The history of isatin is intrinsically linked to the study of the dye indigo (B80030). In 1840 and 1841, chemists Otto Linné Erdmann and Auguste Laurent independently reported the isolation of this orange-red solid. wikipedia.orgscielo.bredu.krd They produced it through the oxidation of indigo using nitric acid and chromic acids. wikipedia.orgscielo.bredu.krd The name "isatin" itself is derived from indigo, reflecting its origin. This initial discovery paved the way for extensive research into the chemistry and reactivity of isatin, with early methodologies like the Sandmeyer synthesis becoming fundamental for creating both substituted and unsubstituted versions of the molecule. wikipedia.orgscielo.br

Significance of the Isatin Scaffold in Chemical and Biological Research

The isatin scaffold is a resourceful nucleus for the synthesis of a wide array of pharmacologically active compounds. chemrj.orgijpsr.com Its structure allows for chemical modifications at several positions, including the nitrogen atom and the aromatic ring, enabling the creation of large libraries of derivatives with diverse properties. researchgate.netresearchgate.net This synthetic versatility has cemented isatin's importance in medicinal chemistry and drug discovery. researchgate.netscielo.br Isatin and its derivatives have been investigated for a vast range of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. chemrj.orgresearchgate.nettandfonline.comtandfonline.comajprd.com

The isatin nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.nettandfonline.comnih.govtandfonline.com This concept refers to molecular frameworks that are capable of binding to multiple, diverse biological targets with high affinity. The isatin structure is found in various natural products and has been incorporated into numerous synthetic compounds designed to interact with specific enzymes and receptors. nih.govresearchgate.netcnr.it Its ability to serve as a versatile template for generating druglike molecules makes it a consistent focus for medicinal chemists aiming to develop new therapeutic agents. researchgate.nettandfonline.comnih.gov The decoration of the isatin core with different functional groups can significantly modulate its biological activity and selectivity. nih.govtandfonline.comcnr.it

Initially considered a purely synthetic product, isatin was later discovered to be a natural compound. wikipedia.orgnih.gov It is found in plants of the Isatis genus, the cannonball tree (Couroupita guianensis), and has been identified as a metabolic derivative of adrenaline in humans and other mammals. wikipedia.orgtandfonline.comnih.govscielo.br Substituted isatins are also found in nature. For instance, melosatin alkaloids have been isolated from the plant Melochia tomentosa, and other derivatives have been found in fungi like Streptomyces albus and Chaetomium globosum. tandfonline.comajprd.comscielo.br Isatin is also a component of the secretion from the parotid gland of Bufo frogs. tandfonline.comscielo.br Endogenously, isatin is distributed in various mammalian tissues and can cross the blood-brain barrier. ajprd.com

Privileged Scaffold Concept in Medicinal Chemistry and Drug Discovery

Overview of 5,7-Dimethylisatin within the Isatin Class

Within the large family of isatin derivatives, this compound is a specific molecule that has been a subject of chemical synthesis and investigation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | biosynth.comthermofisher.comsynquestlabs.com |

| Molecular Weight | 175.19 g/mol | nih.govthermofisher.com |

| Appearance | Orange to dark red powder | thermofisher.com |

| Melting Point | 245-246 °C | stenutz.eubiosynth.com |

| CAS Number | 39603-24-2 | stenutz.eubiosynth.comsynquestlabs.com |

The focused investigation of this compound stems from its role as a synthetic intermediate and a building block for creating more complex molecules with potential biological activities. chemicalbook.comthermofisher.com In medicinal chemistry research, modifying the isatin scaffold with specific substituents is a common strategy to explore structure-activity relationships. The introduction of dimethyl groups at the 5 and 7 positions has been studied in the context of developing new antimicrobial agents. nih.gov For example, isatin-based hybrids containing the 5,7-dimethyl substitution pattern have been synthesized and evaluated for their potency against multidrug-resistant (MDR) pathogens. nih.gov In some series, the 5,7-dimethyl substituted compound showed potent activity, highlighting how specific substitution patterns on the isatin ring are critical for biological efficacy. nih.gov Furthermore, it is used as a precursor in Knoevenagel condensation reactions to produce other chemical entities for further study. chemicalbook.comthermofisher.com

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZSCCJTJGWTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192716 | |

| Record name | 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39603-24-2 | |

| Record name | 5,7-Dimethylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39603-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2,3-dione, 5,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039603242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5,7 Dimethylisatin

Established Synthetic Routes to 5,7-Dimethylisatin

One straightforward approach to this compound begins with the corresponding indole (B1671886), 5,7-dimethylindole. The synthesis involves a two-step process:

Acylation: 5,7-Dimethylindole is first reacted with chloroacetyl chloride. This electrophilic substitution reaction typically occurs at the C3 position of the indole ring, yielding an intermediate chloroacetylindole derivative.

Oxidation: The subsequent oxidation of the intermediate leads to the formation of the desired this compound. ontosight.ai This oxidation can be achieved using various oxidizing agents.

This method's success is contingent on the availability of the starting 5,7-dimethylindole and the efficiency of the oxidation step.

The Sandmeyer synthesis is one of the oldest and most widely used methods for preparing isatins. scielo.brorgsyn.org The adaptation for this compound starts from 3,5-dimethylaniline (B87155). The general steps are:

Formation of an Isonitrosoacetanilide: 3,5-Dimethylaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in the presence of a salt like sodium sulfate. scielo.brbiomedres.us This forms N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide.

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide derivative is then treated with a strong acid, typically concentrated sulfuric acid, which induces cyclization to form this compound. biomedres.usajprd.com

This method is robust and generally provides good yields, making it a popular choice for synthesizing various substituted isatins. scielo.brgoogle.com

Table 1: Key Reagents in the Sandmeyer Synthesis of this compound

| Step | Reactant | Key Reagents | Product |

| 1 | 3,5-Dimethylaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate | N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide |

| 2 | N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide | Concentrated Sulfuric Acid | This compound |

The Martinet synthesis offers an alternative route that involves the reaction of an aniline (B41778) derivative with an α-keto acid or ester. hilarispublisher.comscielo.br For this compound, the starting material is again 3,5-dimethylaniline.

The reaction proceeds by condensing 3,5-dimethylaniline with an oxomalonate (B1226002) ester or its hydrate. ajprd.com This condensation, typically carried out in the presence of an acid, forms a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative. hilarispublisher.com Subsequent oxidative decarboxylation of this intermediate yields this compound. hilarispublisher.com While versatile, the success of this method can be sensitive to the specific aniline substrate used. scielo.br

The Gassman synthesis provides a fundamentally different approach to isatin (B1672199) formation. core.ac.uk This method involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. hilarispublisher.comcore.ac.uk The adaptation for this compound would start with 3,5-dimethylaniline.

The choice of the specific pathway in the Gassman synthesis depends on the electronic nature of the substituents on the aniline ring. core.ac.uk For an aniline with electron-donating methyl groups, a specific method involves reaction with a chlorosulfonium salt to generate an azasulfonium salt, which then rearranges to the 3-methylthio-2-oxindole. core.ac.uk Oxidation of this intermediate furnishes the final this compound. ijcrt.org This method can provide good yields for a range of substituted isatins. hilarispublisher.com

Directed ortho-metalation (DoM) is a powerful and regioselective strategy for the synthesis of substituted aromatics, including isatins. scielo.brwikipedia.org This method relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the position ortho to the DMG. wikipedia.orgnih.gov

For the synthesis of substituted isatins, an N-protected aniline is often used. The protecting group, such as N-pivaloyl or N-(t-butoxycarbonyl), acts as the DMG. core.ac.ukscielo.br The general sequence is:

Directed ortho-Metalation: An N-protected 3,5-dimethylaniline is treated with a strong lithium base (e.g., n-butyllithium or s-butyllithium) to form a dianion. core.ac.ukscielo.br

Reaction with Diethyl Oxalate (B1200264): The resulting ortho-lithiated species is then quenched with diethyl oxalate to form an α-ketoester intermediate. core.ac.ukscielo.br

Deprotection and Cyclization: Removal of the protecting group followed by acid-catalyzed cyclization affords the desired this compound. scielo.br

The major advantage of DoM is its high regioselectivity, allowing for the synthesis of specifically substituted isatins that might be difficult to obtain through classical methods. core.ac.ukscielo.br

Table 2: Comparison of Established Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Features |

| From 5,7-Dimethylindole | 5,7-Dimethylindole | Two-step process (acylation, oxidation). ontosight.ai |

| Sandmeyer Synthesis | 3,5-Dimethylaniline | Widely applicable, good yields, uses harsh acidic conditions. scielo.brbiomedres.us |

| Martinet Synthesis | 3,5-Dimethylaniline | Condensation with an oxomalonate ester followed by oxidative decarboxylation. hilarispublisher.comscielo.br |

| Gassman Synthesis | 3,5-Dimethylaniline | Involves a 3-methylthio-2-oxindole intermediate; pathway depends on substituents. hilarispublisher.comcore.ac.uk |

| Directed ortho-Metalation | N-protected 3,5-dimethylaniline | High regioselectivity, uses organolithium reagents. core.ac.ukscielo.br |

Gassman Isatin Synthesis Adaptations for Dimethylisatin

Novel and Emerging Synthetic Approaches

Research continues to explore more efficient, milder, and environmentally friendly methods for isatin synthesis. While specific novel syntheses for this compound are not extensively documented in the provided search results, general advancements in isatin synthesis could be applicable.

One emerging area is the use of pseudo-multicomponent reactions (pseudo-MCRs). For instance, a pseudo-three-component reaction of this compound with dimedone has been reported to produce complex spiro[indole-3,9′-xanthene] derivatives. mdpi.comresearchgate.netresearchgate.net This highlights the reactivity of this compound as a building block in one-pot syntheses to generate molecular diversity. mdpi.com

Additionally, metal-free synthetic strategies are gaining traction. For example, methods involving the oxidation of oxindoles using molecular oxygen with an auxiliary like tert-butyl nitrite (B80452) have been developed for isatin synthesis. ijcrt.org Another approach involves the I2-DMSO catalyzed, metal-free synthesis of N-substituted isatins from 2-amino acetophenones via C-H bond activation and internal cyclization. dergipark.org.tr The adaptation of such novel methods could provide new, efficient pathways to this compound and its derivatives.

Pseudo-Multicomponent Reactions Involving this compound

Pseudo-multicomponent reactions (pseudo-MCRs) are one-pot processes where at least one reactant participates in multiple steps of the reaction sequence. researchgate.net this compound serves as a valuable substrate in such reactions, particularly in the synthesis of spirocyclic compounds. researchgate.netsciprofiles.com

A notable application of this compound in pseudo-MCRs is the synthesis of spiro[indole-3,9′-xanthene] derivatives through a tandem Knoevenagel–Michael protocol. researchgate.netsciprofiles.commdpi.com This reaction efficiently constructs a complex spiro-fused xanthene system onto the indole core. The process is initiated by a Knoevenagel condensation, followed by an intramolecular Michael addition and subsequent cyclization to yield the final spiro product. researchgate.netmdpi.com This methodology has been used to synthesize novel compounds such as 4a′-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione. sciprofiles.commdpi.comresearchgate.net

The reaction between this compound and two equivalents of dimedone is a prime example of the Knoevenagel-Michael protocol. researchgate.netresearchgate.net The reaction is typically performed under reflux in a solvent like n-propanol for several hours. researchgate.net A plausible mechanism suggests that the protonation of a carbonyl group on the this compound facilitates a nucleophilic attack by the first molecule of dimedone. researchgate.netmdpi.com The resulting intermediate then reacts with a second molecule of dimedone, leading to a subsequent cyclization that forms the spiro[indole-3,9′-xanthene] structure. researchgate.netmdpi.com This pseudo-three-component reaction proceeds with good yield and results in the formation of three new bonds (two C-C and one C-O) in a single operation. researchgate.net

Table 1: Synthesis of Spiro[indole-3,9′-xanthene] Derivative from this compound

| Reactants | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound, Dimedone (1:2 ratio) | n-Propanol | Reflux, 6 h | 4a′-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione | 86% | researchgate.net |

Knoevenagel–Michael Protocol in Spiro[indole-3,9′-xanthene] Synthesis

One-Pot Multicomponent Syntheses

The synthesis of spiro[indole-3,9′-xanthene]triones from this compound and dimedone is a classic example of a one-pot synthesis strategy. researchgate.netmdpi.com Such multicomponent reactions are highly valued in organic synthesis because they can generate complex products from simple starting materials in a single step, often with high atom economy and simplified purification procedures. researchgate.net The ability to construct intricate scaffolds like spirooxindoles in one pot makes this compound a useful building block in medicinal and materials chemistry. mdpi.comnih.gov

Derivatization Strategies of this compound

The this compound core can be readily modified at two primary positions: the N-1 nitrogen atom and the C-3 carbonyl group. These derivatizations are crucial for tuning the molecule's chemical and physical properties.

N-Alkylation and N-Mannich Bases Formation

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily derivatized.

N-Alkylation involves the addition of an alkyl group to the nitrogen atom. This is commonly achieved by treating the isatin with an alkyl halide in the presence of a base. hilarispublisher.com Common conditions include using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). hilarispublisher.com For example, this compound can be alkylated with 1-bromopropane (B46711) using a base-mediated approach. vulcanchem.com This modification is often a preliminary step for more complex syntheses. metu.edu.tr

N-Mannich bases are formed through the aminomethylation of the N-H group. The reaction, known as the Mannich reaction, involves treating the this compound with formaldehyde (B43269) and a secondary amine, such as piperidine. ijpsdronline.comajol.info This reaction introduces an aminomethyl substituent at the N-1 position, yielding N-Mannich base derivatives. ijpsdronline.comresearchgate.net Microwave irradiation has also been employed to facilitate the synthesis of Mannich bases from isatin derivatives, gatifloxacin, and formaldehyde, demonstrating a modern approach to this classic transformation. ekb.eg

Table 2: Reagents for N-1 Derivatization of this compound

| Derivatization Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | 1-Bromopropane, Base | N-Propyl-5,7-dimethylisatin | vulcanchem.com |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkylisatin | hilarispublisher.com |

| N-Mannich Base | Formaldehyde, Secondary Amine (e.g., Piperidine) | N-Mannich Base | ijpsdronline.comresearchgate.net |

Schiff Base Formation at C-3 Position

The carbonyl group at the C-3 position of this compound is highly reactive and readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. scispace.com This reaction is a versatile method for introducing a wide range of substituents at the C-3 position. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the Schiff base. scispace.com

A specific example is the reaction of this compound with thiosemicarbazide (B42300), which results in the formation of this compound, 3-thiosemicarbazone, a type of Schiff base with a thiourea (B124793) moiety. The condensation is typically carried out under reflux in a solvent like ethanol. Similarly, reactions with various substituted anilines and other primary amines lead to a diverse library of Schiff base derivatives. researchgate.net

Table 3: Examples of Schiff Base Formation from this compound

| Amine Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Thiosemicarbazide | Condensation | This compound, 3-thiosemicarbazone | |

| 1-Methyl-4-aminopiperidine | Condensation | Schiff Base | researchgate.net |

| Primary Amines (general) | Condensation | C-3 Imine Derivative | scispace.com |

Table of Compounds

Formation of Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives from this compound is a well-established process, typically achieved through a condensation reaction. This reaction involves the Schiff base formation between the C-3 carbonyl group of the isatin and the primary amine of thiosemicarbazide or its N(4)-substituted analogues. acs.orgscielo.br

The standard protocol involves refluxing equimolar amounts of this compound and the chosen thiosemicarbazide in an alcoholic solvent, such as ethanol. researchgate.netchemmethod.com The reaction is generally catalyzed by a few drops of a weak acid, like glacial acetic acid, which protonates the C-3 carbonyl oxygen, thereby enhancing its electrophilicity and facilitating the nucleophilic attack by the thiosemicarbazide. acs.orgresearchgate.net The reaction typically proceeds for several hours, and upon cooling, the thiosemicarbazone product precipitates and can be isolated through filtration. chemmethod.com This method is widely applicable for producing a variety of isatin-3-thiosemicarbazones. scielo.brresearchgate.net

| Parameter | Condition | Source(s) |

| Reactants | This compound, Thiosemicarbazide (or derivative) | researchgate.netchemmethod.com |

| Solvent | Ethanol | researchgate.netchemmethod.com |

| Catalyst | Glacial Acetic Acid | acs.orgresearchgate.net |

| Temperature | Reflux | researchgate.netchemmethod.com |

| Reaction Time | ~4-5 hours | chemmethod.com |

This interactive table summarizes the typical reaction conditions for the synthesis of this compound thiosemicarbazones.

Hybridization with Other Bioactive Scaffolds

The this compound framework can be fused with other bioactive structures to create hybrid molecules with novel properties. A notable example is its reaction with dimedone to synthesize spiro[indole-3,9′-xanthene] derivatives. researchgate.net

This transformation is classified as a pseudo-multicomponent reaction, which proceeds via a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization. researchgate.net The reaction is typically conducted by refluxing this compound with two equivalents of dimedone in a solvent like n-propanol for several hours. The process results in a high yield of the corresponding 4a′-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione. researchgate.net This reaction efficiently combines the isatin and xanthene scaffolds into a single, complex spirocyclic system.

| Reactant 1 | Reactant 2 | Product | Source(s) |

| This compound | Dimedone (2 equiv.) | 4a′-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-hexahydrospiro[indole-3,9′-xanthene]trione | researchgate.net |

This interactive table details the reactants and product in the hybridization of this compound with the dimedone scaffold.

Condensation Reactions, e.g., Knoevenagel Condensation

The highly reactive C-3 carbonyl group of this compound readily participates in condensation reactions with active methylene (B1212753) compounds, a classic example being the Knoevenagel condensation. researchgate.net These reactions are fundamental for extending the molecular framework at the C-3 position.

The reaction with dimedone, as mentioned previously, is initiated by a Knoevenagel condensation between the isatin C-3 carbonyl and one molecule of dimedone. researchgate.net This step can be catalyzed by various agents, including neutral alumina (B75360) or p-toluenesulfonic acid. researchgate.net Similarly, other active methylene compounds can be employed to generate different C-3 substituted derivatives.

| Isatin Derivative | Active Methylene Compound | Catalyst (Example) | Product Type | Source(s) |

| This compound | Dimedone | p-Toluenesulfonic acid | 3-ylidene derivative | researchgate.net |

| Isatin (general) | Malononitrile | Neutral Alumina | 2-oxoindolin-3-ylidene malononitrile | researchgate.net |

| Isatin (general) | Ethyl Cyanoacetate | Neutral Alumina | 2-oxoindolin-3-ylidene cyanoacetate | researchgate.net |

This interactive table illustrates examples of Knoevenagel condensation reactions involving the isatin scaffold.

Chemical Reactivity of this compound

The chemical behavior of this compound is dictated by the interplay of its functional groups: the lactam, the keto-carbonyl at C-3, and the electron-rich dimethyl-substituted benzene (B151609) ring. core.ac.uk

Oxidation Reactions

The isatin core is susceptible to oxidative cleavage under specific conditions. A significant reaction for this compound is its oxidation with alkaline hydrogen peroxide. rsc.orgscribd.com This reaction cleaves the C2-C3 bond of the pyrrole (B145914) ring, leading to the formation of the corresponding isatoic acid derivative. Specifically, the oxidation of this compound yields 5,7-dimethylisatoic acid (also named 2-amino-3,5-dimethylphenylglyoxylic acid). rsc.org While the isatin nucleus can be opened oxidatively, the nitrogen atom within the heterocyclic ring is noted to be resistant to oxidation. biosynth.com

Nucleophilic Additions at Carbonyl Centers

The isatin molecule possesses two carbonyl groups, but the C-3 keto group exhibits significantly higher electrophilicity compared to the C-2 amide carbonyl. core.ac.uk Consequently, the C-3 position is the primary site for nucleophilic attack. scielo.br

The previously discussed formations of thiosemicarbazones (Section 2.3.3) and Knoevenagel condensates (Section 2.3.5) are prime examples of nucleophilic addition at this center. The reaction begins with the attack of a nucleophile (the amine of thiosemicarbazide or the carbanion of an active methylene compound) on the C-3 carbon. researchgate.netcore.ac.uk This carbonyl group also readily reacts with organometallic nucleophiles, such as Grignard reagents (RMgX). pressbooks.pub Such additions typically proceed via attack on the C-3 carbonyl to form a magnesium alkoxide intermediate, which upon acidic workup yields a 3-substituted-3-hydroxy-2-oxindole derivative. pressbooks.pubbyjus.com

Substitution Reactions

Substitution reactions on this compound can occur at the N-1 position of the lactam or on the aromatic ring.

N-Alkylation: The acidic proton on the lactam nitrogen can be removed by a base to form the isatin anion, which is a potent nucleophile. nih.gov This anion readily reacts with alkylating agents, such as alkyl halides, in a substitution reaction to yield N-alkylated derivatives. scielo.brnih.gov Common conditions involve using bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF). scielo.brscielo.br This method is a general route for synthesizing a wide array of N-substituted isatins. nih.govwikipedia.org Microwave-assisted protocols have also been developed to accelerate these alkylation reactions for the parent isatin compound. nih.gov

Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic substitution. The regiochemical outcome is controlled by the directing effects of the substituents already present. The two methyl groups at C-5 and C-7 are activating and ortho-, para-directing. The N-acyl group of the heterocyclic ring is deactivating and meta-directing (towards C-4 and C-6). Therefore, incoming electrophiles are expected to substitute at the C-4 and C-6 positions, which are activated by the adjacent methyl groups. For instance, the nitration of other substituted isatins, such as 4,7-dimethylisatin, has been shown to introduce a nitro group at the 5-position. core.ac.uk For this compound, substitution at the electron-rich C-4 or C-6 positions is anticipated. scielo.brhilarispublisher.com

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 5,7-Dimethylisatin provides critical information about the electronic environment of the protons in the molecule. In a typical spectrum, the aromatic protons on the benzene (B151609) ring appear as distinct signals. The proton at the C4 position and the proton at the C6 position can be distinguished based on their chemical shifts and coupling patterns. The two methyl groups at the C5 and C7 positions each produce a singlet, as they have no adjacent protons to couple with. The N-H proton of the lactam ring typically appears as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H4 | ~7.0-7.4 | Singlet/Doublet |

| H6 | ~6.8-7.2 | Singlet/Doublet |

| 5-CH₃ | ~2.1-2.4 | Singlet |

| 7-CH₃ | ~2.1-2.4 | Singlet |

| N-H | ~10.0-11.0 | Broad Singlet |

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their chemical environment. This compound has ten carbon atoms, which give rise to distinct signals. The carbonyl carbons (C2 and C3) are the most deshielded and appear significantly downfield, typically in the range of 160-185 ppm. The aromatic carbons of the benzene ring resonate between 110 and 150 ppm, with quaternary carbons (C3a, C5, C7, C7a) showing different intensities compared to carbons with attached protons (C4, C6). The two methyl carbons (5-CH₃ and 7-CH₃) are the most shielded and appear upfield, generally below 30 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C2 (Amide C=O) | ~180-185 |

| C3 (Ketone C=O) | ~160-165 |

| C3a | ~120-125 |

| C4 | ~135-140 |

| C5 | ~130-135 |

| C6 | ~120-125 |

| C7 | ~145-150 |

| C7a | ~115-120 |

| 5-CH₃ | ~20-25 |

| 7-CH₃ | ~15-20 |

Note: Chemical shifts are approximate and depend on experimental conditions.

To confirm the assignments from 1D NMR and establish the precise connectivity within the molecule, 2D NMR experiments are employed. emerypharma.commdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY spectra would show correlations between the aromatic protons H4 and H6 if any long-range coupling exists, helping to distinguish them. emerypharma.comlibretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms they are directly attached to. github.io It is invaluable for definitively assigning the signals for C4/H4 and C6/H6, as well as linking the methyl proton signals to their respective carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). sdsu.edu This is crucial for assigning quaternary carbons, which are not visible in an HSQC spectrum. emerypharma.comgithub.io For instance, the N-H proton would show a correlation to the C2 and C7a carbons, while the methyl protons at C5 would show correlations to C4, C5, and C6, confirming the substitution pattern on the aromatic ring. emerypharma.com

¹³C NMR Spectral Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. researchgate.netresearchgate.net A broad band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration of the lactam group. hilarispublisher.com The most prominent features are the strong absorption bands corresponding to the two carbonyl groups. The C2-ketone carbonyl typically absorbs at a higher wavenumber (around 1720-1740 cm⁻¹) than the C3-amide carbonyl (around 1680-1700 cm⁻¹). mdpi.com Aromatic C-H and C=C stretching vibrations appear in their characteristic regions, and C-H stretching from the methyl groups is observed around 2800-3000 cm⁻¹. mdpi.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3100-3300 | Broad |

| C-H Stretch (Ar) | 3000-3100 | Medium |

| C-H Stretch (Al) | 2850-2960 | Medium |

| C=O Stretch (Ketone) | ~1724-1740 | Strong |

| C=O Stretch (Amide) | ~1693-1710 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. researchgate.netsemanticscholar.org For this compound, the mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The molecular formula is C₁₀H₉NO₂, giving a nominal mass of 175 amu. nih.gov The mass spectrum also displays fragment ions resulting from the breakdown of the molecular ion, with common losses including CO and HCN, which are characteristic of the isatin (B1672199) core. nih.govuni-saarland.de The base peak in the spectrum is often observed at m/z 119, corresponding to the loss of two CO molecules. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy (to several decimal places), allowing for the unequivocal determination of a compound's elemental formula. bioanalysis-zone.comlcms.cz By comparing the experimentally measured exact mass to the calculated mass for the proposed formula, the composition can be confirmed. miamioh.edu For this compound (C₁₀H₉NO₂), the calculated exact mass is 175.0633. nih.gov HRMS analysis would yield a measured mass extremely close to this value, providing definitive proof of the molecular formula and distinguishing it from any other isomers or compounds with the same nominal mass. nih.govbioanalysis-zone.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of an organic compound is influenced by the nature of its chromophores and the solvent used. For isatin and its derivatives, the characteristic orange-red color is a result of electronic transitions within the visible region of the electromagnetic spectrum.

While specific UV-Vis spectral data for this compound is not extensively detailed in publicly available literature, the electronic absorption properties can be inferred from its parent compound, isatin. The UV-Vis spectrum of isatin exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions. In methanol, isatin displays absorption maxima (λmax) at approximately 297 nm and 416 nm. researchgate.net The band at 297 nm is attributed to a π → π* transition, while the band at a longer wavelength, 416 nm, is assigned to an n → π* transition, which is responsible for its color. researchgate.net The position of these bands can be influenced by the solvent polarity. For instance, in dimethyl sulfoxide (B87167) (DMSO), the n → π* transition of isatin is observed to shift to around 380 nm. researchgate.net

The presence of two methyl groups at the 5 and 7 positions on the aromatic ring of the isatin core in this compound is expected to have a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima, depending on their electronic influence on the chromophore. Typically, electron-donating groups like methyl groups can cause a slight red shift in the π → π* transitions.

Table 1: UV-Vis Absorption Data for Isatin

| Solvent | λmax (nm) for π → π* transition | λmax (nm) for n → π* transition |

| Methanol | 297 | 416 |

| DMSO | - | 380 |

Data inferred from studies on the parent compound, isatin. researchgate.net

X-ray Diffraction Studies of this compound Co-crystals or Derivatives

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms within a molecule and the packing of molecules in the crystal lattice. A study on 5,7-dimethyl-1H-indole-2,3-dione (this compound) has provided detailed crystallographic data. nih.gov

In this study, single crystals of this compound were grown from a methyl acetate (B1210297) solution. The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. nih.gov The asymmetric unit of the crystal structure contains four independent molecules of this compound. nih.gov These molecules are nearly planar, with the non-hydrogen atoms showing only small root-mean-square deviations from the mean plane. nih.gov

The crystal structure is characterized by the formation of dimers through N—H⋯O hydrogen bonds. nih.gov Specifically, two distinct dimeric structures are formed, each linked by a pair of these hydrogen bonds. nih.gov This hydrogen bonding pattern is a common feature in the crystal structures of isatin derivatives.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.123 (3) |

| b (Å) | 15.111 (3) |

| c (Å) | 15.891 (3) |

| α (°) | 90 |

| β (°) | 100.994 (4) |

| γ (°) | 90 |

| Volume (ų) | 3328.6 (11) |

| Z | 16 |

Source: IUCr Journals. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and stability of 5,7-Dimethylisatin. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. ictp.itnih.gov It is a powerful tool for predicting the molecular properties of compounds like this compound. DFT calculations can be employed to determine the optimized geometry, vibrational frequencies, and other electronic properties of the molecule. nih.gov These calculations are based on the principle that the energy of a molecule can be determined from its electron density. fz-juelich.de The accuracy of DFT methods depends on the choice of the functional and the basis set. nih.gov For isatin (B1672199) and its derivatives, DFT studies have been used to understand their chemical reactivity and to correlate theoretical parameters with experimental observations. scielo.br

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's chemical stability and reactivity. physchemres.orgirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com This analysis helps in understanding the charge transfer that can occur within the molecule. chalcogen.ro For isatin derivatives, HOMO-LUMO analysis has been used to explain their electronic transitions and to predict their biological activities. researchgate.net

Table 1: Key Electronic Properties from HOMO-LUMO Analysis

| Parameter | Description | Significance |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate an electron. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Reflects the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. irjweb.com |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | Measures the molecule's tendency to be oxidized. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | Measures the molecule's tendency to be reduced. |

| Electronegativity (χ) | The tendency of an atom to attract a bonding pair of electrons. Calculated as χ = (I + A) / 2. | Provides insight into the overall charge distribution in the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. Calculated as η = (I - A) / 2. | A higher value indicates a "harder" and less reactive molecule. irjweb.com |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1/η). | A higher value indicates a "softer" and more reactive molecule. irjweb.com |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. Calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ). | Indicates the ability of the molecule to accept electrons. |

This table is generated based on general principles of HOMO-LUMO analysis and is not populated with specific data for this compound due to the lack of available specific numerical values in the provided search results.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of molecules. dergipark.org.tr It transforms the complex many-electron wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis provides detailed information about the interactions between filled (donor) and empty (acceptor) orbitals, and the stabilization energy associated with these interactions. uni-muenchen.de The strength of these interactions, known as delocalization corrections, indicates the deviation from an idealized Lewis structure. uni-muenchen.de For heterocyclic compounds, NBO analysis can reveal important details about intramolecular charge transfer and the nature of chemical bonds. chalcogen.ro

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. wuxiapptec.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. wuxiapptec.com Different colors on the map represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential. MEP analysis is useful for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. researchgate.netiastate.edu

Natural Bond Orbital (NBO) Analysis

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. hilarispublisher.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com

Molecular docking simulations of this compound with various biological targets can reveal key ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. americanpharmaceuticalreview.com These interactions are crucial for the stability of the ligand-receptor complex. mdpi.com The results of docking studies are often expressed as a binding affinity or docking score, which is an estimation of the binding free energy. researchgate.netd-nb.info A lower binding affinity value generally indicates a more stable complex and a stronger interaction between the ligand and the receptor. researchgate.net These predictions are instrumental in identifying potential biological targets for this compound and in the rational design of more potent analogs. hilarispublisher.comnih.gov

Table 2: Common Ligand-Receptor Interactions in Molecular Docking

| Interaction Type | Description | Importance in Binding |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom. | Crucial for specificity and stability of binding. |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment. | A major driving force for ligand binding, especially for burying nonpolar parts of the ligand in the receptor's pocket. americanpharmaceuticalreview.com |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall binding affinity, especially when many such interactions are present. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and receptor. | Can significantly contribute to the binding energy, particularly for charged ligands. americanpharmaceuticalreview.com |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the binding of ligands containing aromatic systems. |

| Cation-Pi Interaction | A noncovalent molecular interaction between a cation and the face of an electron-rich pi system. | Can be a strong, specific interaction contributing to binding. |

This table outlines common interactions and their significance in ligand-receptor binding, providing a general framework for interpreting docking results.

Active Site Analysis and Binding Mode Characterization

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein's active site. This analysis is fundamental in drug discovery to understand how a ligand interacts with its receptor and to elucidate the basis of its biological activity.

While specific docking studies focusing exclusively on this compound are not extensively detailed in the cited literature, broader studies on isatin derivatives provide a clear framework for its likely binding modes. Isatin-based compounds are known to interact with a variety of enzymes, including proteases and kinases, often through a combination of hydrogen bonding and hydrophobic interactions. For instance, in studies of isatin derivatives as inhibitors of the SARS-CoV 3CL protease, the isatin moiety is shown to be crucial for binding. researchgate.net Computer modeling of these interactions reveals that the core scaffold fits into the enzyme's active site, with the carbonyl groups at C2 and C3 often acting as hydrogen bond acceptors. researchgate.net

Docking studies of various isatin analogs into different protein targets consistently highlight key interactions that would be relevant for this compound.

Table 1: Typical Binding Interactions for Isatin Scaffolds in Protein Active Sites

| Interaction Type | Isatin Moiety Feature | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | C2-carbonyl oxygen | Backbone NH of various residues (e.g., Met, Gly) |

| Hydrogen Bonding | C3-carbonyl oxygen | Side chains of residues like Lys, Arg, His |

| Hydrogen Bonding | N1-H (if unsubstituted) | Carbonyl oxygen of peptide backbone or side chains (e.g., Gln, Asn) |

| Hydrophobic/van der Waals | Benzene (B151609) ring | Aliphatic and aromatic residues (e.g., Leu, Ile, Val, Phe, Trp) |

The methyl groups at the C5 and C7 positions of this compound are expected to enhance hydrophobic interactions with nonpolar pockets within an active site, potentially increasing binding affinity compared to unsubstituted isatin.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. Computational SAR approaches use mathematical models to correlate molecular descriptors with activity, providing a predictive framework for designing more potent compounds. nih.govresearchgate.net

For the isatin scaffold, SAR studies have revealed that substitutions on the aromatic ring and at the N1 position significantly modulate biological activity. nih.gov Computational analyses help to rationalize these experimental findings. For example, the placement of electron-withdrawing groups, such as halogens, at the C5 position has been shown to enhance the anti-proliferative effects of some isatin derivatives. nih.gov

The specific contribution of the methyl groups in this compound can be inferred from broader SAR studies on substituted isatins. Docking simulations suggest that methyl groups at positions C5 and C7 improve hydrophobic interactions with target enzymes. This enhanced hydrophobicity can lead to better membrane permeability and stronger binding within lipophilic pockets of a receptor. However, the size and position of these groups are critical. While they can enhance binding, bulky substituents may also introduce steric hindrance, preventing the molecule from fitting optimally into the active site.

A comparative computational analysis of isatin derivatives highlights how different substituents influence their inhibitory potential against various targets.

Table 2: Influence of Substituents on the Isatin Ring on Biological Activity (Illustrative)

| Position | Substituent | General Effect on Activity | Computational Rationale |

|---|---|---|---|

| C5 | Halogen (e.g., Br, I) | Often increases potency (e.g., anti-cancer, antiviral) researchgate.netnih.gov | Enhances binding through halogen bonds and favorable electronic properties. |

| C5 | Nitro (NO₂) | Can increase potency researchgate.net | Strong electron-withdrawing group, alters electronic distribution and potential for polar interactions. |

| C5 / C7 | Methyl (CH₃) | Can increase potency | Increases lipophilicity, enhances hydrophobic interactions with the active site. |

| N1 | Alkyl/Aryl groups | Modulates activity significantly nih.gov | Alters steric profile and can introduce new interaction points with the receptor. |

SAR studies conclude that the potency and selectivity of isatin-based compounds are finely tuned by the electronic and steric properties of the substituents on the core structure. nih.govacs.org The dimethyl pattern at C5 and C7 in this compound provides a specific lipophilic and electronic signature that can be advantageous for certain biological targets.

In Silico Prediction of Pharmacokinetic Properties (ADME)

The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development to assess its potential as a drug candidate. nih.gov In silico tools like SwissADME and QikProp are widely used to predict these properties from a molecule's structure, allowing for early-stage filtering of compounds with unfavorable pharmacokinetic profiles. sciensage.info

These computational models predict a range of physicochemical and pharmacokinetic descriptors. Key parameters include lipophilicity (log P), aqueous solubility (log S), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. eijppr.com

While a specific, published ADME profile for this compound was not available in the searched literature, predictions for similar isatin-based molecules provide a strong indication of its likely properties. Isatin derivatives are generally small molecules that often comply with Lipinski's "Rule of Five," a set of guidelines used to predict oral bioavailability.

Table 3: Typical Predicted ADME/Physicochemical Properties for an Isatin-like Scaffold

| Property | Description | Typical Predicted Value/Range | Implication |

|---|---|---|---|

| Molecular Weight (MW) | Mass of the molecule. (Lipinski's rule: <500 g/mol ) | ~175.18 g/mol for this compound | Well within the range for good oral bioavailability. |

| Lipophilicity (log P) | Octanol-water partition coefficient. (Lipinski's rule: <5) | 1.5 - 3.0 | Moderate lipophilicity, favorable for membrane permeation and absorption. |

| Water Solubility (log S) | Logarithm of the molar solubility in water. | Moderately to poorly soluble | May require formulation strategies to improve solubility. |

| H-bond Donors | Number of OH and NH groups. (Lipinski's rule: ≤5) | 1 (from the N1-H) | Favorable for membrane permeability. |

| H-bond Acceptors | Number of N and O atoms. (Lipinski's rule: ≤10) | 2 (from the two C=O groups) | Favorable for membrane permeability. |

| GI Absorption | Predicted percentage of absorption from the gut. | High | Likely to be well-absorbed orally. |

| BBB Permeant | Prediction of whether the molecule can cross the blood-brain barrier. | Variable (often 'No' or 'Low') | Depends on specific target (CNS vs. peripheral). |

The two methyl groups on this compound would increase its lipophilicity (log P) compared to unsubstituted isatin, which could enhance its absorption and cell permeability, but potentially decrease its aqueous solubility. The molecule is expected to have high gastrointestinal absorption and, like many isatin derivatives, may show inhibitory activity against certain CYP450 enzymes, a factor that requires experimental verification. nih.goveijppr.com

Conformational Analysis and Stability Studies

Computational methods are employed to study the three-dimensional shapes (conformations) a molecule can adopt and its inherent stability. Conformational analysis identifies low-energy, stable structures, which are presumed to be the biologically active forms. nih.gov Stability studies can predict thermodynamic properties like the heat of formation, providing insights into the molecule's energetic landscape.

Conformational Analysis: The conformational flexibility of the isatin scaffold itself is limited due to its fused, bicyclic nature. However, substituents can influence the planarity and electronic properties of the ring system. For derivatives of this compound, such as isatin-thiosemicarbazones, the presence of the dimethyl groups can restrict the rotational freedom of the side chain, potentially locking it into a specific bioactive conformation.

Quantum mechanical methods like Density Functional Theory (DFT) are used to optimize molecular geometries and determine the relative energies of different conformers. researchgate.netcsic.es For a molecule like this compound, DFT calculations would confirm the near-planar structure of the core and calculate the precise bond lengths and angles. For derivatives with flexible side chains, these calculations can identify the most stable rotational isomers (rotamers) and the energy barriers between them, which is crucial for understanding how the molecule interacts with a dynamic biological environment. researchgate.netfrontiersin.org

Stability Studies: The thermodynamic stability of a molecule can be assessed by calculating its heat of formation (ΔHf). This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. Computational methods, such as the semi-empirical PM7 method, can provide estimates of gas-phase heats of formation. nih.gov For isatin and its derivatives, these calculations can reveal the energetic consequences of substitution. For instance, introducing strain through cyclization or bulky groups can lead to a higher (less favorable) heat of formation. While specific ΔHf values for this compound are not reported in the reviewed literature, the bicyclic indole-2,3-dione core is a stable heterocyclic system. The addition of methyl groups generally contributes to thermodynamic stability.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isatin |

| Quinoline-4-carboxamide |

| Isatin-thiosemicarbazone |

| 5-Bromo-isatin |

| 5-Iodo-isatin |

| 5-Nitro-isatin |

| 7-Bromo-isatin |

| Etoposide |

| Metronidazole |

| Ciprofloxacin |

| Vorinostat |

| Rifampicin |

Biological Activities and Pharmacological Potential of 5,7 Dimethylisatin and Its Derivatives

Anticancer Activity

Isatin (B1672199), or 1H-indole-2,3-dione, and its derivatives are recognized for a wide range of biological activities, with their cytotoxic and antineoplastic properties being particularly notable. core.ac.uk The versatility of the isatin chemical structure allows for the creation of a vast number of derivatives with diverse structures. core.ac.uk These compounds can inhibit the growth of cancer cells and tumors by interacting with various cellular targets. core.ac.uk

Cytotoxic Effects on Cancer Cell Lines

Derivatives of 5,7-dimethylisatin have demonstrated cytotoxic effects against various cancer cell lines. A series of dimethyl-substituted isatin derivatives synthesized from isatin thiosemicarbazones showed pronounced cytotoxicity in a brine shrimp lethality bioassay, a preliminary screen for anticancer activity. researchgate.netbanglajol.info

Acute Myeloid Leukemia (AML): Acute myeloid leukemia is a type of cancer affecting the blood and bone marrow, characterized by the rapid growth of abnormal white blood cells. mdpi.commedscape.com Certain genetic mutations are associated with AML, and it can sometimes develop from other hematologic disorders. mdpi.commedscape.com New therapies for AML target specific molecular pathways involved in the disease. nih.gov While research on isatin derivatives in AML is ongoing, some have shown potential. For instance, new indolinone derivatives have been explored for their effects on acute myeloid leukemia cells. scispace.com

HL-60 cells: The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a common model for studying the differentiation of myeloid cells. pbrc.edunih.gov These cells can be induced to differentiate into various cell types, making them a valuable tool in cancer research. pbrc.edu

MCF-7 (breast cancer): The MCF-7 cell line is one of the most widely studied breast cancer cell lines in the world. culturecollections.org.uk It was originally derived from a patient with breast adenocarcinoma and is known to express estrogen receptors, making it a valuable model for studying hormone-responsive breast cancers. culturecollections.org.ukwaocp.org A derivative of this compound, specifically this compound, 3-thiosemicarbazone, has shown anticancer activity against MCF-7 cells with an IC₅₀ value of 15.0 µM, acting through ROS-mediated apoptosis.

Modulation of Biological Targets and Pathways

The anticancer effects of this compound and its derivatives are attributed to their ability to interact with and modulate various biological targets and signaling pathways crucial for cancer cell survival and proliferation.

Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Their dysregulation is a common feature in many cancers, making them an important target for anticancer drugs. nih.gov Some isatin derivatives have been identified as tyrosine kinase inhibitors. researchgate.net For example, the multikinase inhibitor Sunitinib, which is structurally related to isatin, targets several receptor tyrosine kinases.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.gov In cancer, HDACs are often dysregulated, leading to changes in gene expression that promote tumor growth. nih.govnih.gov HDAC inhibitors are a class of anticancer agents that can induce cancer cell death, apoptosis, and cell cycle arrest. nih.gov Some benzamide (B126) derivatives, which share some structural similarities with isatin derivatives, are known to be potent HDAC inhibitors. archivesofmedicalscience.com

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. frontiersin.org Tubulin polymerization inhibitors are a class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. frontiersin.orgnih.gov Some isatin derivatives have been investigated for their potential to inhibit tubulin polymerization. scispace.com

Extracellular Signal-Regulated Protein Kinase (ERK1/2) Phosphorylation

The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is a critical signaling cascade involved in the regulation of fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. oncotarget.com Dysregulation of the ERK1/2 pathway is a common feature in many cancers. The activation of this pathway often occurs through phosphorylation. Humanin, a peptide, has been shown to activate the ERK1/2 pathway through the GP130/IL6ST receptor complex. oncotarget.com Studies on other compounds with similar substitution patterns provide insight into potential mechanisms for this compound. For instance, 5,7-dimethoxycoumarin has been observed to significantly reduce cell proliferation in melanoma cells by blocking the cell cycle and strongly decreasing the activation of ERK1/2, which is often upregulated in cancer. nih.gov This suggests that derivatives of this compound may exert their anticancer effects in part by modulating the phosphorylation state and activity of the ERK1/2 signaling pathway. Research on female Syrian hamsters has also shown that aggressive interactions can lead to an increase in the phosphorylation of ERK1/2 in the nucleus accumbens, highlighting the pathway's role in response to stimuli. mdpi.com

Apoptosis Induction and Cell Cycle Arrest

Derivatives of this compound have demonstrated significant potential in cancer therapy through their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. The thiosemicarbazone derivative of this compound, for example, shows notable cytotoxicity against various cancer cell lines, with its primary mechanism being the induction of apoptosis mediated by oxidative stress. This compound disrupts mitochondrial function, a key step in the intrinsic apoptotic pathway.

Furthermore, many isatin derivatives are known to cause cell cycle arrest, a state where the cell ceases to progress through the stages of division. scispace.com This effect is often achieved by interfering with the proteins that regulate the cell cycle. For example, some compounds induce cell cycle arrest at the G0/G1 phase by downregulating the expression of Cyclin D1 and CDK6. nih.gov Others, like the natural product genistein, can induce G2/M phase arrest in bladder cancer cells. mdpi.com This arrest is often a prelude to apoptosis, characterized by an increase in the Bax/Bcl-2 ratio, which signifies a shift towards a pro-apoptotic state. nih.govmdpi.com

Table 1: Cytotoxicity of this compound, 3-thiosemicarbazone Against Various Cancer Cell Lines Data sourced from research on the anticancer properties of the compound.

| Cell Line | Cancer Type | IC₅₀ (µM) | Mechanism of Action |

| HeLa | Cervical Cancer | 12.5 | Induction of apoptosis via oxidative stress |

| MCF-7 | Breast Cancer | 15.0 | ROS-mediated pathways leading to cell death |

| A549 | Lung Cancer | 10.0 | Disruption of mitochondrial function and apoptosis |

Cyclin-Dependent Kinase (CDK) Inhibition

The progression of the cell cycle is tightly controlled by a family of enzymes known as cyclin-dependent kinases (CDKs). mdpi.com Because uncontrolled cell proliferation is a hallmark of cancer, inhibiting CDKs has become a major strategy in anticancer drug development. mdpi.com Derivatives of this compound have been identified as potent inhibitors of CDKs. scispace.com

The development of small-molecule CDK inhibitors has led to several compounds with significant therapeutic potential. mdpi.com For instance, the compound SNS-032 is a potent inhibitor of CDK2, CDK7, and CDK9, which leads to cell cycle arrest at the G2/M phase and induces apoptosis in multiple myeloma cells. Another example, Milciclib, is an orally bioavailable inhibitor with activity against CDK1, CDK2, CDK4, and CDK5, resulting in a block in the G1 phase of the cell cycle. mdpi.com The ability of this compound derivatives to inhibit specific CDKs underscores their potential as targeted anticancer agents. scispace.com

Table 2: Inhibitory Activity of Selected CDK Inhibitors Data sourced from studies on pharmacological inhibitors of cyclin-dependent kinases. mdpi.com

| Inhibitor | Target CDKs | IC₅₀ (µM) |

| SNS-032 | CDK2 | 0.0045 - 0.05 |

| CDK9 | 0.004 - 0.048 | |

| CDK7 | 0.062 - 0.29 | |

| CDK1 | 0.2 - 0.48 | |

| Milciclib | CDK2 | 0.045 |

Estrogen Receptor Alpha (ERα) Degradation

Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target. frontiersin.orgelifesciences.org Endocrine therapies often aim to block this receptor's activity. elifesciences.org A more recent and powerful strategy involves the complete removal of the ERα protein from the cancer cell, a process known as degradation. mdpi.comdoi.org This is accomplished by molecules called Selective Estrogen Receptor Degraders (SERDs). mdpi.com These compounds bind to ERα and induce a conformational change that marks the receptor for destruction by the cell's ubiquitin-proteasome system. frontiersin.orgmdpi.com

This approach is particularly important for overcoming drug resistance that can develop with traditional therapies, especially resistance caused by mutations in the ERα gene (ESR1), such as Y537S and D538G. elifesciences.orgnih.gov Advanced degraders, developed using Proteolysis Targeting Chimeras (PROTAC) technology, have shown high potency in degrading both wild-type and mutant ERα. doi.orgnih.gov For example, the degrader ERD-148 effectively inhibits the growth of ER-positive breast cancer cells, including those with common resistance mutations, with low nanomolar efficacy by promoting ERα degradation. nih.gov

Carbonic Anhydrase IX Isoform Inhibition

Carbonic anhydrase IX (CA IX) is a zinc metalloenzyme that is highly overexpressed in many types of tumors, often in response to a low-oxygen (hypoxic) environment. acs.orgnih.gov Its activity helps cancer cells manage the acidic environment created by their rapid growth, thereby promoting their survival, proliferation, and metastasis. nih.gov This makes CA IX a prime target for anticancer drug design. The isatin scaffold is recognized as a valuable core structure for developing potent and selective CA IX inhibitors. researchgate.netresearchgate.net

Researchers have designed and synthesized isatin-based compounds, such as isatin-benzenesulfonamide hybrids, that exhibit powerful inhibitory effects on CA IX. researchgate.net A structural extension approach, involving modifications like N-alkylation of the isatin ring, has been used to enhance the interaction of these inhibitors with the enzyme's active site. researchgate.net This strategy has yielded compounds with significantly improved inhibitory profiles against human CA IX (hCA IX), with some derivatives showing activity in the low nanomolar range. researchgate.net

Table 3: Inhibitory Activity of N-substituted Isatin-SLC-0111 Hybrids Against hCA IX Data sourced from a study on the synthesis of novel isatin hybrids as carbonic anhydrase inhibitors. researchgate.net

| Compound | Kᵢ (nM) against hCA IX |

| Hybrid 1 | 86.1 |

| Hybrid 2 | 4.7 |

| Hybrid 3 | 19.4 |

Structure-Activity Relationship (SAR) for Anticancer Effects

The biological activity of this compound derivatives is highly dependent on their chemical structure, and understanding the structure-activity relationship (SAR) is crucial for designing more effective anticancer agents. scispace.com The isatin core itself is considered a privileged scaffold, and substitutions at various positions on the ring system can significantly modulate cytotoxic potency. scispace.comresearchgate.net

The methyl groups at the 5- and 7-positions of the isatin ring are known to enhance the molecule's lipophilicity (its ability to dissolve in fats), which can improve its uptake into cancer cells. Further modifications have shown clear SAR trends:

Substitution at N1: N-alkylation or N-benzylation of the isatin nitrogen can enhance hydrophobic interactions within the target enzyme's active site, leading to improved inhibitory activity, as seen with CA IX inhibitors. researchgate.net

Substitution at C3: The ketonic carbonyl group at C3 is a key site for chemical reactions, allowing for the creation of 3-substituted isatin derivatives. researchgate.net Attaching heterocyclic moieties at this position has been shown to result in pronounced cytotoxicity. researchgate.net

Substitution on the Benzene (B151609) Ring: The type and position of substituents on the aromatic portion of the isatin ring can modulate both the potency and selectivity of the compound for different biological targets. researchgate.net For instance, studies on 5,7-dibromoisatin derivatives have highlighted their potential as novel anticancer agents. scispace.com

These SAR studies confirm that strategic chemical modifications to the this compound scaffold can fine-tune its pharmacological properties to create more potent and selective anticancer drugs. researchgate.netresearchgate.net

Antimicrobial Activity

In addition to their anticancer properties, this compound and its derivatives have been recognized for their potential as antimicrobial agents. ontosight.ai The isatin scaffold is a versatile starting point for the synthesis of compounds with a broad spectrum of chemotherapeutic activities, including antibacterial and antifungal effects. researchgate.net

Derivatives such as Schiff and Mannich bases of this compound have been specifically synthesized and evaluated for their antifungal activity. connectjournals.com Studies on other isatin derivatives have demonstrated their efficacy against a range of bacteria. researchgate.net For example, certain novel isatin derivatives have shown moderate to good in vitro antibacterial activity against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (like Pseudomonas aeruginosa and Escherichia coli). researchgate.net The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for bacterial survival. researchgate.net

Table 4: Antibacterial Activity of an Isatin Derivative (IM4) Data represents the zone of inhibition in mm at a concentration of 100 μ g/0.1 mL. researchgate.net

| Bacterial Strain | Type | Zone of Inhibition (mm) |

| S. aureus | Gram-positive | 19 |

| B. subtilis | Gram-positive | 17 |

| P. aeruginosa | Gram-negative | 17 |

| E. coli | Gram-negative | 11 |

Antibacterial Properties

Derivatives of this compound have demonstrated notable antibacterial properties. For instance, Schiff and Mannich bases of this compound have been synthesized and evaluated for their antibacterial efficacy. google.comconnectjournals.com One study reported that this compound, 3-thiosemicarbazone exhibited moderate antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of different substituents to the isatin scaffold can lead to a range of antibacterial activities. mdpi.comresearchgate.net

The synthesis of new Schiff bases derived from 5-substituted isatins has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria. tandfonline.com For example, 5,7-dihydroxycoumarin (B1309657) derivatives have shown potent activity against Staphylococcus aureus. nih.gov Additionally, isatin-based thiosemicarbazones have been reported to possess antibacterial properties. researchgate.net The antibacterial effects of rutin (B1680289) have been shown to be enhanced when combined with other compounds, and its derivatives containing imidazole (B134444) and benzimidazole (B57391) moieties have demonstrated good antibacterial activity against Gram-positive bacteria. farmaciajournal.com

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| This compound, 3-thiosemicarbazone | Escherichia coli | Moderate | |

| This compound, 3-thiosemicarbazone | Staphylococcus aureus | Moderate | |

| 5,7-dihydroxycoumarin derivatives | Staphylococcus aureus | Potent (MIC = 2.5 µg/mL) | nih.gov |

| Rutin derivatives with imidazole/benzimidazole | Gram-positive bacteria | Good | farmaciajournal.com |

Antifungal Properties

The antifungal potential of this compound and its derivatives has been a subject of considerable research. google.comconnectjournals.com Isatins, in general, are recognized for their antifungal properties. researchgate.netsemanticscholar.org Specifically, this compound, 3-thiosemicarbazone has shown antifungal activity against Candida albicans. The antifungal activity of these compounds is often attributed to the isatin scaffold, which can be modified to enhance efficacy. mdpi.comresearchgate.net

Derivatives such as Schiff bases and thiosemicarbazones of isatin have been widely studied for their antifungal effects. tandfonline.comnih.gov For example, isatin-based thiosemicarbazones have been reported as potential antifungal agents. researchgate.net Furthermore, studies on 5,7-disubstituted 2-methyl-8-quinolinols, including chloro and bromo derivatives, have shown them to be highly fungitoxic against a range of fungi such as Aspergillus niger and Trichophyton mentagrophytes. nih.gov Rutin derivatives incorporating imidazole and benzimidazole moieties have also demonstrated good antifungal activity against Candida species. farmaciajournal.com

Table 2: Antifungal Activity of this compound and Its Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| This compound, 3-thiosemicarbazone | Candida albicans | Active | |

| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | Highly fungitoxic | nih.gov |

| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | Highly fungitoxic | nih.gov |

| Rutin derivatives with imidazole/benzimidazole | Candida spp. | Good activity | farmaciajournal.com |

Antimycobacterial Potential, e.g., against Mycobacterium tuberculosis

The isatin scaffold is a known precursor for compounds with antimycobacterial activity. Derivatives of this compound have shown potential against Mycobacterium tuberculosis. Research has indicated that fluoro substituents on the isatin ring can enhance antitubercular potency. While direct studies on this compound against M. tuberculosis are limited in the provided results, the broader class of isatin derivatives has been a focus of antitubercular drug development. researchgate.net For instance, certain pyrimidine (B1678525) derivatives have demonstrated significant antimycobacterial activity, with some compounds showing an inhibitory effect on the growth of M. tuberculosis comparable to isoniazid. antibiotics-chemotherapy.ru Furthermore, a compound designated as PAMCHD has shown considerable potential against multidrug-resistant M. tuberculosis and non-replicating persisters. nih.gov Essential oils from Piper lhotzkyanum, rich in monoterpenes, have also shown promising activity against M. tuberculosis H37Rv. sbq.org.br

Antiviral Activity